3-Chloro-3-methylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

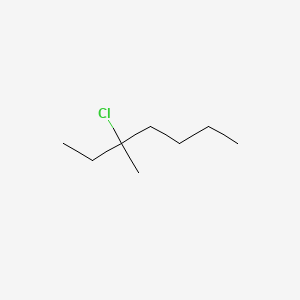

Structure

2D Structure

3D Structure

Properties

CAS No. |

5272-02-6 |

|---|---|

Molecular Formula |

C8H17Cl |

Molecular Weight |

148.67 g/mol |

IUPAC Name |

3-chloro-3-methylheptane |

InChI |

InChI=1S/C8H17Cl/c1-4-6-7-8(3,9)5-2/h4-7H2,1-3H3 |

InChI Key |

XGAHNVWATDXDPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-3-methylheptane

This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of 3-chloro-3-methylheptane. Designed for researchers, scientists, and professionals in drug development, this document provides not only foundational data but also insights into the practical application and theoretical underpinnings of this tertiary alkyl halide's behavior.

Introduction and Core Molecular Attributes

This compound is a halogenated alkane characterized by a chlorine atom and a methyl group attached to the third carbon of a heptane chain. This substitution pattern classifies it as a tertiary alkyl halide, a structural feature that profoundly influences its chemical reactivity. Understanding its core properties is fundamental to its application in organic synthesis and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇Cl | |

| Molecular Weight | 148.67 g/mol | |

| CAS Number | 5272-02-6 | |

| IUPAC Name | This compound | |

| Boiling Point | 163.9 °C at 760 mmHg | |

| Density | 0.864 g/cm³ | |

| Flash Point | 47.1 °C | |

| Solubility | Insoluble in water; soluble in common organic solvents. | , |

Structural Representation

Caption: 2D structure of this compound.

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the nucleophilic substitution of the corresponding tertiary alcohol, 3-methyl-3-heptanol, with hydrochloric acid. This transformation proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism, favored by the stability of the resulting tertiary carbocation.

Core Synthesis Pathway: Sₙ1 Reaction of a Tertiary Alcohol

The synthesis is initiated by the protonation of the hydroxyl group of 3-methyl-3-heptanol by the strong acid, forming a good leaving group (water). The subsequent departure of water generates a planar tertiary carbocation. The final step is the nucleophilic attack of the chloride ion on this carbocation to yield this compound.

Caption: Sₙ1 solvolysis of this compound.

With a strong, sterically hindered base, this compound will predominantly undergo an E2 elimination reaction to form alkenes. [1][2]The use of a bulky base like potassium tert-butoxide will favor the formation of the less substituted (Hofmann) product, while a smaller, strong base like sodium ethoxide will favor the more substituted (Zaitsev) product. [3][4]

Caption: E2 elimination of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All sources of ignition should be avoided. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

This compound is a versatile tertiary alkyl halide with well-defined chemical properties dominated by its propensity for Sₙ1 and E2 reactions. Its synthesis from the corresponding tertiary alcohol is a straightforward and efficient process. A thorough understanding of its reactivity, guided by the principles outlined in this guide, is essential for its successful application in synthetic organic chemistry and drug discovery endeavors.

References

- Wikipedia. (n.d.). Lucas' reagent.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides.

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

- Testbook. (n.d.). Lucas Test Explained for Primary, Secondary & Tertiary Alcohols.

- IIT JEE NEET. (n.d.). LUCAS TEST ALCOHOLS PRIMARY SECONDARY TERTIARY.

- BYJU'S. (n.d.). Lucas Test for Primary, Secondary, and Tertiary Alcohols.

- Khan Academy. (n.d.). Sn1 mechanism: kinetics and substrate.

- Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Brainly. (2020, June 9). Predict the products of the following elimination reaction, and draw the major product formed.

- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.

- Infinity Learn. (n.d.). If 3-chloro 3 – methyl hexane is treated with C2H5ONa/C2H5OH, E2 Elimination reaction takes place predominantly. How many isomeric alkenes would be formed?.

- Pearson. (n.d.). NMR Chemical Shifts.

- CASPRE. (n.d.). 13C NMR Predictor.

- Khan Academy. (n.d.). E2 reactions.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ResearchGate. (2024, May 11). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).

- SlidePlayer. (n.d.). Elimination Reactions.

- Chemistry Steps. (n.d.). Elimination Reactions: an Introduction.

- Chemistry LibreTexts. (2020, July 7). 7.6: The SN1 Reaction.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). Fig. 3. Three characteristic fragmentation patterns (a±c) observed in....

- Oregon State University. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- SlideShare. (n.d.). Fragmentation Pattern of Mass Spectrometry.

- Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and....

- Chemsrc. (2025, September 18). This compound.

- Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl.

- YouTube. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry.

- Pearson. (n.d.). SN1 Reaction Practice Problems.

- PubChem. (n.d.). This compound.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Elimination Reactions: an Introduction [chemistrysteps.com]

- 3. brainly.com [brainly.com]

- 4. If 3-chloro 3 – methyl hexane is treated with C2H5ONa/C2H5OH, E2 Elimination reaction takes place predominantly. How many isomeric alkenes would be formed? [infinitylearn.com]

3-Chloro-3-methylheptane CAS number 5272-02-6

An In-Depth Technical Guide to 3-Chloro-3-methylheptane

Introduction

This compound, identified by the CAS number 5272-02-6, is a tertiary alkyl halide.[1][2][3][4] As a member of the haloalkane family of organic compounds, it is characterized by an alkane backbone where a hydrogen atom has been substituted by a halogen—in this case, a chlorine atom attached to the third carbon of a methyl-substituted heptane chain.[5][6][7] The tertiary nature of the carbon atom bonded to the chlorine atom dictates its chemical reactivity, making it a valuable intermediate in organic synthesis, particularly in reactions proceeding through carbocation intermediates. This guide provides a comprehensive overview of its synthesis, reactivity, analytical characterization, and safe handling protocols, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, purification, and characterization.

| Property | Value | Source(s) |

| CAS Number | 5272-02-6 | [1][2][3][4] |

| Molecular Formula | C₈H₁₇Cl | [1][2][3] |

| Molecular Weight | 148.674 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 164 °C (Predicted) | [4] |

| SMILES | CCCCC(C)(CC)Cl | [3] |

| InChIKey | XGAHNVWATDXDPG-UHFFFAOYSA-N | [1][2][4] |

Core Synthesis Pathways

The primary route for the synthesis of this compound involves the nucleophilic substitution of the corresponding tertiary alcohol, 3-methyl-3-heptanol. This transformation is typically achieved via a unimolecular nucleophilic substitution (Sₙ1) reaction, which is favored by the tertiary nature of the substrate.

Precursor Synthesis: Grignard Reaction for 3-Methyl-3-heptanol

The necessary precursor, 3-methyl-3-heptanol, can be effectively synthesized using a Grignard reaction.[8] This involves the reaction of a ketone, 3-heptanone, with a methyl Grignard reagent (e.g., methylmagnesium bromide), followed by an acidic workup.[9]

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Preparation: In a separate flask, prepare methylmagnesium bromide from magnesium turnings and bromomethane in anhydrous diethyl ether.

-

Reaction: To the stirred solution of 3-heptanone in anhydrous diethyl ether in the reaction flask, add the prepared methylmagnesium bromide solution dropwise via the dropping funnel at 0 °C. The rate of addition should be controlled to maintain a gentle reflux.

-

Completion and Quenching: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure completion. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 3-methyl-3-heptanol is then purified by vacuum distillation.

Caption: Workflow for the Grignard synthesis of 3-methyl-3-heptanol.

Final Product Synthesis: Sₙ1 Halogenation

The conversion of 3-methyl-3-heptanol to this compound is a classic example of an Sₙ1 reaction. The tertiary alcohol is treated with a strong acid, typically concentrated hydrochloric acid.

The Sₙ1 mechanism for this reaction proceeds in three key steps:

-

Protonation of the Alcohol: The hydroxyl group of the alcohol is a poor leaving group. Protonation by the strong acid converts it into a good leaving group (water).

-

Formation of a Carbocation: The protonated alcohol dissociates, losing a water molecule to form a relatively stable tertiary carbocation. This is the rate-determining step of the reaction.[10]

-

Nucleophilic Attack: The chloride ion (from HCl) acts as a nucleophile and attacks the planar carbocation. This attack can occur from either face of the carbocation.

Caption: The Sₙ1 reaction mechanism for the synthesis of this compound.

-

Reaction Setup: In a separatory funnel, place 3-methyl-3-heptanol. Cool the funnel in an ice bath.

-

Addition of Acid: Slowly add an equimolar amount of cold, concentrated hydrochloric acid to the alcohol with gentle swirling.

-

Reaction: Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release pressure. Allow the mixture to stand until two distinct layers form.

-

Workup: Separate the lower aqueous layer. Wash the organic layer sequentially with a cold saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. Decant or filter the drying agent and isolate the crude this compound.

-

Purification: The final product can be purified by distillation if necessary.

Reactivity and Mechanistic Considerations

As a tertiary alkyl halide, the reactivity of this compound is dominated by unimolecular reactions (Sₙ1 and E1).

-

Sₙ1 Reactions: The tertiary carbocation formed upon the departure of the chloride ion is stabilized by hyperconjugation and inductive effects from the three attached alkyl groups.[11] This makes Sₙ1 reactions particularly favorable.[12][13] The reaction rate is dependent only on the concentration of the alkyl halide and is independent of the nucleophile's concentration.[10][13]

-

E1 Reactions: Elimination reactions, proceeding through the same carbocation intermediate, are a common competing pathway, especially in the presence of weak bases or at elevated temperatures. This would lead to the formation of alkenes, such as 3-methylhept-2-ene and 3-methylhept-3-ene.

The choice of solvent and nucleophile can influence the ratio of substitution to elimination products. Protic solvents stabilize the carbocation intermediate, favoring both Sₙ1 and E1 pathways.

Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Observations |

| IR Spectroscopy | C-Cl stretch: ~850-550 cm⁻¹ (in fingerprint region)[14]. C-H stretches (sp³): ~2960-2850 cm⁻¹. |

| ¹H NMR Spectroscopy | Deshielded protons on carbons adjacent to the chlorine atom. Complex multiplets for the heptane chain protons. Distinct singlets or triplets for the methyl and ethyl groups attached to the chlorinated carbon. |

| ¹³C NMR Spectroscopy | Deshielded carbon atom bonded to chlorine (~60-70 ppm). Resonances for the other eight carbon atoms in the aliphatic region. |

| Mass Spectrometry | Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine (M⁺ at m/z 148 and M+2 at m/z 150).[15] Fragmentation will likely involve the loss of a chlorine radical and alpha-cleavage of the alkyl chains.[1] |

The National Institute of Standards and Technology (NIST) provides reference mass and IR spectra for this compound, which can be used for comparison.[1][16]

Applications in Research and Drug Development

While specific large-scale industrial applications for this compound are not widely documented, its utility lies in its role as a synthetic intermediate in research and development settings. As a tertiary alkyl halide, it can be used to introduce the 3-methylheptan-3-yl moiety into various molecular scaffolds. This is particularly relevant in medicinal chemistry, where the incorporation of bulky, lipophilic groups can modulate the pharmacological properties of a lead compound, such as its binding affinity, metabolic stability, and membrane permeability.

Safety, Handling, and Storage

-

Handling: Work in a well-ventilated fume hood. Use spark-proof tools and explosion-proof equipment.[18] Avoid contact with skin, eyes, and clothing.[18] Ground and bond containers when transferring material to prevent static discharge.[18][20]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[19] If ventilation is inadequate, use a NIOSH-approved respirator.[18]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[18] Keep the container tightly closed.[18][20]

-

First Aid: In case of skin contact, flush with plenty of water.[18] For eye contact, rinse cautiously with water for several minutes.[20] If inhaled, move to fresh air.[18] If ingested, do not induce vomiting and seek immediate medical attention.[18]

Conclusion

This compound is a tertiary alkyl halide whose chemical behavior is governed by its structure. Its synthesis from the corresponding tertiary alcohol via an Sₙ1 reaction is a straightforward and illustrative example of this fundamental reaction mechanism. While not a widely used end-product, its value as a synthetic intermediate for introducing a specific lipophilic alkyl group makes it a relevant compound for researchers in organic and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and proper handling is essential for its effective and safe utilization in a laboratory setting.

References

- Wikipedia. (n.d.). SN1 reaction.

- Chemistry LibreTexts. (2024, March 20). 11.4: The SN1 Reaction.

- Quora. (2018, December 5). Why does a tertiary alkyl halide give an SN1 mechanism?

- Study.com. (n.d.). Prepare 3-methyl-3-heptanol from aldehydes or ketones using Grignard procedure.

- Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism.

- BYJU'S. (n.d.). SN1 Reaction Mechanism.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Chloromethyl)heptane, 90%.

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Alkyl Halides.

- Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides.

- Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum.

- NIST. (n.d.). Heptane, 3-chloro-3-methyl-.

- NIST. (n.d.). Heptane, 3-chloro-3-methyl-.

- NIST. (n.d.). Heptane, 3-chloro-3-methyl- IR Spectrum.

- Scribd. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138445, this compound.

- Ponder, J. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Washington University in St. Louis.

- Agilent Technologies. (2025, January 5). Haloalkanes Standard (1X1 mL) - Safety Data Sheet.

- Studymode. (n.d.). The Grignard Synthesis of 3-Methyl-3-Heptanol.

- Journal of Chemical Education. (n.d.). Synthesis of 4-methyl-3-heptanol and 4-methyl-3-heptanone. Two easily synthesized insect pheromones.

- Stenutz. (n.d.). This compound.

- Chemsrc. (2025, September 18). This compound.

- YouTube. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy.

- Wikipedia. (n.d.). Haloalkane.

- Allen. (n.d.). Haloalkanes: Definition, Classification, Nomenclature, Properties.

- Scribd. (n.d.). Classification of Haloalkanes.

- Chemistry LibreTexts. (2020, May 30). 3.5: Haloalkane - Classification and Nomenclature.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11710, 3-Methyl-3-heptanol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142659, 3-Chloro-3-methylhexane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13112057, 3-Chloro-3-ethylheptane.

- NIST. (n.d.). 1-chloro-3-methylheptane.

- Unacademy. (n.d.). Haloalkanes and Haloarenes.

- NIST. (n.d.). 3-Chloro-6-methylheptane.

- NCERT. (n.d.). Organic chemistry – some Basic Principles and Techniques.

Sources

- 1. Heptane, 3-chloro-3-methyl- [webbook.nist.gov]

- 2. Heptane, 3-chloro-3-methyl- [webbook.nist.gov]

- 3. This compound | C8H17Cl | CID 138445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. Haloalkane - Wikipedia [en.wikipedia.org]

- 6. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Grignard Synthesis of 3-Methyl-3-Heptanol - 528 Words | Studymode [studymode.com]

- 9. homework.study.com [homework.study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. SN1 reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. quora.com [quora.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Heptane, 3-chloro-3-methyl- [webbook.nist.gov]

- 17. agilent.com [agilent.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-Chloro-3-methylheptane (C₈H₁₇Cl)

Abstract

3-Chloro-3-methylheptane is a tertiary alkyl halide whose unique structural characteristics—notably its chiral center and sterically hindered reactive site—make it a compound of significant interest in advanced organic synthesis. As a versatile intermediate, it serves as a foundational building block for the introduction of the 3-methylhept-3-yl moiety, a lipophilic and structurally complex group, into larger molecular scaffolds. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, stereochemical considerations, and core reactivity patterns. We delve into validated protocols for its synthesis and spectroscopic characterization, grounding the discussion in the mechanistic principles that govern its behavior in nucleophilic substitution and elimination reactions. The insights presented herein are intended to empower researchers in medicinal chemistry and materials science to leverage the synthetic potential of this and related tertiary haloalkanes.

Molecular Structure and Physicochemical Profile

This compound is a halogenated alkane with the molecular formula C₈H₁₇Cl.[1][2] Its structure features a central tertiary carbon atom bonded to a chlorine atom, a methyl group, an ethyl group, and a butyl group. This substitution pattern is fundamental to its chemical properties and reactivity.

Structural Identifiers

The compound is unambiguously identified by several standardized nomenclature systems.

dot graph "molecular_structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12];

// Define nodes for atoms with positions C3 [label="C", pos="0,0!"]; Cl [label="Cl", pos="0,1.5!"]; C_Me [label="C", pos="1.3,-0.75!"]; C_Et1 [label="C", pos="-1.3,-0.75!"]; C_Et2 [label="C", pos="-2.6,-0.25!"]; C_Bu1 [label="C", pos="0.9, 2.8!"]; // Placeholder, will be connected to C3

// Invisible nodes for butyl chain layout node [style=invis]; p1 [pos="-0.9, -2.8!"]; p2 [pos="-2.2, -3.3!"]; p3 [pos="-3.5, -2.8!"]; p4 [pos="-4.8, -3.3!"];

// Re-define visible nodes for butyl chain node [style=filled, fillcolor="#F1F3F4", shape=circle]; C_Bu1_vis [label="C", pos="-0.9,-2.8!"]; C_Bu2_vis [label="C", pos="-2.2,-3.3!"]; C_Bu3_vis [label="C", pos="-3.5,-2.8!"]; C_Bu4_vis [label="C", pos="-4.8,-3.3!"];

// Draw edges C3 -- Cl; C3 -- C_Me [label=" CH₃"]; C3 -- C_Et1; C_Et1 -- C_Et2 [label="H₂C-CH₃ "]; C3 -- C_Bu1_vis; C_Bu1_vis -- C_Bu2_vis; C_Bu2_vis -- C_Bu3_vis; C_Bu3_vis -- C_Bu4_vis [label=" (CH₂)₃CH₃"]; } Caption: 2D representation of this compound.

Physicochemical Properties

The physical properties of this compound are essential for its handling, purification, and use in reactions. These values dictate appropriate solvent choices, reaction temperatures, and extraction procedures.

| Property | Value | Source |

| Molecular Weight | 148.67 g/mol | [1][3] |

| Molecular Formula | C₈H₁₇Cl | [1][2][3] |

| Boiling Point | 163.9 °C at 760 mmHg | [3][4] |

| Density | 0.864 g/cm³ | [3] |

| Flash Point | 47.1 °C | [3] |

| Refractive Index | 1.424 | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents | [5] |

Stereochemistry: A Chiral Tertiary Halide

A critical feature of this compound is the presence of a chiral center at the C3 position. This carbon is bonded to four distinct substituent groups:

-

Chlorine (-Cl)

-

Methyl (-CH₃)

-

Ethyl (-CH₂CH₃)

-

Butyl (-CH₂CH₂CH₂CH₃)

This asymmetry means the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-3-chloro-3-methylheptane and (S)-3-chloro-3-methylheptane.[6] The synthesis of this compound from an achiral precursor will result in a racemic mixture (an equal mixture of both enantiomers). The stereochemistry is of paramount importance in drug development, as different enantiomers of a molecule often exhibit vastly different pharmacological and toxicological profiles.[7]

Synthesis and Mechanism

The most direct and industrially scalable synthesis of tertiary alkyl halides like this compound involves the reaction of the corresponding tertiary alcohol with a strong hydrohalic acid.[8] This transformation proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism, favored by the ability of the substrate to form a stable tertiary carbocation intermediate.

Core Synthesis Pathway: Sₙ1 Reaction of 3-Methylheptan-3-ol

The reaction is initiated by the protonation of the hydroxyl group of 3-methylheptan-3-ol by concentrated hydrochloric acid. This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺). The subsequent departure of a water molecule generates a planar, stabilized tertiary carbocation. The reaction concludes with the rapid nucleophilic attack of a chloride ion on the carbocation, yielding the final product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from standard methods for converting tertiary alcohols to tertiary alkyl chlorides.[8]

Materials:

-

3-Methylheptan-3-ol

-

Concentrated Hydrochloric Acid (~37%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory funnel, round-bottom flask, distillation apparatus

Procedure:

-

Reaction Setup: In a separatory funnel, combine 1.0 equivalent of 3-methylheptan-3-ol with 2.5 equivalents of cold, concentrated hydrochloric acid.

-

Reaction Execution: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the mixture to stand for 15-20 minutes at room temperature. The formation of two distinct layers should be observed, with the upper layer being the organic product.

-

Causality Insight: The vigorous shaking ensures intimate mixing of the two immiscible phases, maximizing the surface area for the reaction to occur. The reaction is typically rapid at room temperature due to the stability of the tertiary carbocation intermediate.

-

-

Aqueous Workup: a. Drain the lower aqueous layer. b. Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Vent the funnel frequently as CO₂ gas will be evolved. c. Wash the organic layer sequentially with water and then with a saturated brine solution to remove water-soluble impurities and to begin the drying process.

-

Self-Validation: The cessation of CO₂ evolution during the bicarbonate wash indicates that all excess acid has been neutralized.

-

-

Drying and Isolation: Transfer the crude organic product to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄, swirl, and let it stand for 10-15 minutes.

-

Purification: Decant or filter the dried liquid into a round-bottom flask. Purify the this compound by simple distillation, collecting the fraction that boils at approximately 164 °C.

Reactivity and Mechanistic Pathways

As a tertiary alkyl halide, this compound is sterically hindered at the carbon atom bearing the halogen. This steric bulk precludes bimolecular substitution (Sₙ2) reactions. Instead, its reactivity is dominated by unimolecular pathways (Sₙ1 and E1) that proceed through a common tertiary carbocation intermediate.[9][10]

The ratio of substitution to elimination products is highly dependent on the reaction conditions.

-

Nucleophile/Base: Weakly basic, good nucleophiles (e.g., H₂O, ROH) favor Sₙ1. Strong, bulky bases favor E1.

-

Temperature: Higher temperatures increase the proportion of the elimination product, as elimination reactions have a higher activation energy and are entropically favored.

This predictable reactivity makes this compound a valuable synthon for introducing the C₈H₁₇- group into a target molecule via a carbocationic intermediate.

Spectroscopic Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques. The expected data provides a fingerprint for verifying the structure and purity of the synthesized product.[1]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the distinct proton environments: a triplet and quartet for the ethyl group, a singlet for the C3-methyl group, and complex multiplets for the four methylene groups and terminal methyl of the butyl chain. |

| ¹³C NMR | Eight distinct signals, one for each unique carbon atom in the molecule. |

| Mass Spec (EI) | A molecular ion peak (M⁺) is expected. A characteristic M⁺/(M+2)⁺ isotope pattern with a ratio of approximately 3:1 confirms the presence of a single chlorine atom.[11] Fragmentation will likely involve the loss of the chlorine atom and cleavage alpha to the tertiary carbon to yield stable carbocations. The NIST database shows a prominent peak corresponding to the loss of the butyl group.[12] |

| IR Spectroscopy | Strong C-H stretching absorptions just below 3000 cm⁻¹. A C-Cl stretching absorption is expected in the 800-600 cm⁻¹ region.[13] |

Applications in Research and Drug Development

Alkyl halides are fundamental building blocks in organic synthesis, serving as precursors for a vast array of functional groups.[9][14] Tertiary and chiral alkyl halides are particularly relevant in medicinal chemistry.[7][15]

-

Synthetic Intermediate: this compound can be used to introduce the bulky and lipophilic 3-methylhept-3-yl group into a molecule. This can be achieved through Sₙ1 reactions or by first converting the halide into an organometallic reagent (e.g., a Grignard or organolithium reagent).

-

Pharmacokinetic Modulation: Increasing the lipophilicity of a drug candidate can enhance its ability to cross cell membranes and the blood-brain barrier.[7] Incorporating moieties derived from this compound can be a strategic approach to fine-tuning the pharmacokinetic properties of a lead compound.

-

Scaffold Elaboration: In drug discovery, the exploration of chemical space around a core scaffold is critical. This compound provides a chiral, sterically defined building block that can be used to probe interactions within a biological target's binding pocket.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, its properties can be inferred from similar short-chain tertiary alkyl halides, which are generally flammable liquids and may cause skin, eye, and respiratory irritation.[16][17]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[17]

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemsrc. (n.d.). This compound.

- Stenutz, R. (n.d.). This compound. The Stenutz Pages.

- NIST. (n.d.). Heptane, 3-chloro-3-methyl-. NIST Chemistry WebBook, SRD 69.

- PubChem. (n.d.). 3-Chloro-3-methylhexane. National Center for Biotechnology Information.

- NIST. (n.d.). Heptane, 3-chloro-3-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.

- Patsnap. (2024). Breaking Down Alkyl Halides: Key Reactions and Uses.

- Chegg. (2021). Solved 5. Show the reaction of (S)-3-chloro-3-methyloctane.

- Study.com. (n.d.). Does 3-chloro-3-methylhexane have optical isomers? Why or why not?.

- A Level Chemistry. (n.d.). Examples of alkyl halides and their uses.

- Tius, M. A. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. PMC - PubMed Central.

- Zheng, Y., et al. (2022). A Unified and Desymmetric Approach to Chiral Tertiary Alkyl Halides. PubMed.

- Patsnap. (2024). Alkyl Halide Explained: Structure, Types, and Reactions.

- PubChem. (n.d.). 3-Chloro-3-ethylheptane. National Center for Biotechnology Information.

- Pearson+. (n.d.). Describe the 1H NMR spectrum for a sample of 3-chloro-3-methylbut....

- Wired Chemist. (n.d.). 3-methylheptane Carbon-13 Full Spectrum.

- Study.com. (n.d.). Are 3-chloro-3-methylhexane and 3-chloro-4-methylheptane structural isomers? Explain..

- Pearson+. (n.d.). 3-chloro-3-methylpentane is produced as the major product for the....

- Filo. (2025). 3-chloro-3-methylpentane what is major product.

- NIST. (n.d.). Pentane, 3-chloro-3-methyl-. NIST Chemistry WebBook, SRD 69.

- PubChem. (n.d.). 3-Chloro-3-methyloctane. National Center for Biotechnology Information.

- The Organic Chemistry Tutor. (2023). Chloro pattern in Mass Spectrometry. YouTube.

- Melissa Maribel. (2023). Determining All Possible Stereoisomers and Labeling Each Type of Isomer | Study With Us. YouTube.

- NIST. (n.d.). Heptane, 3-chloro-3-methyl- IR Spectrum. NIST Chemistry WebBook, SRD 69.

- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.

Sources

- 1. This compound | C8H17Cl | CID 138445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 3-chloro-3-methyl- [webbook.nist.gov]

- 3. This compound | CAS#:5272-02-6 | Chemsrc [chemsrc.com]

- 4. This compound [stenutz.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. homework.study.com [homework.study.com]

- 7. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Heptane, 3-chloro-3-methyl- [webbook.nist.gov]

- 13. Heptane, 3-chloro-3-methyl- [webbook.nist.gov]

- 14. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]

- 15. A Unified and Desymmetric Approach to Chiral Tertiary Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. dept.harpercollege.edu [dept.harpercollege.edu]

A Comprehensive Technical Guide to 3-Chloro-3-methylheptane: Nomenclature, Synthesis, and Reactivity

This guide provides an in-depth analysis of 3-Chloro-3-methylheptane, a tertiary haloalkane of interest in synthetic organic chemistry. We will deconstruct its formal nomenclature according to IUPAC standards, detail a robust laboratory synthesis protocol, explore its characteristic reactivity, and outline the spectroscopic methods for its definitive identification. This document is intended for researchers and professionals in chemical synthesis and drug development who require a thorough understanding of this compound's chemical behavior.

Part 1: Decoding the IUPAC Nomenclature

The systematic name, this compound, is assigned based on the rigorous rules established by the International Union of Pure and Applied Chemistry (IUPAC). This system provides an unambiguous descriptor of the molecule's structure.

The naming process follows a clear, hierarchical logic:

-

Identify the Parent Chain: The longest continuous carbon chain in the molecule is identified. In this case, it is a seven-carbon chain, which corresponds to the root name "heptane".

-

Numbering the Chain: The chain is numbered from the end that gives the substituents the lowest possible locants (positions). Numbering from the left end places the substituents at carbon 3. Numbering from the right would place them at carbon 5. Therefore, the former is chosen.

-

Identifying and Naming Substituents: Two substituents are attached to the parent chain: a chlorine atom (named "chloro") and a methyl group (a one-carbon alkyl group, named "methyl").

-

Assigning Locants and Alphabetizing: Both the chloro and methyl groups are located on carbon 3. When multiple substituents are present, they are listed alphabetically. "Chloro" comes before "methyl" alphabetically.

-

Assembling the Final Name: The components are combined to form the complete, unambiguous IUPAC name: This compound .

Below is a diagram illustrating the structural logic of the IUPAC name.

Caption: Structure of this compound with IUPAC numbering.

Part 2: Molecular Properties and Stereochemistry

This compound is a tertiary alkyl halide. The carbon atom at position 3 is bonded to three other carbon atoms (C2, C4, and the methyl group) and the chlorine atom. This structural feature is the primary determinant of its chemical reactivity.

Chirality: The C3 atom is a stereocenter because it is bonded to four different groups: a chloro group, a methyl group, an ethyl group (C1-C2), and a butyl group (C4-C7). Consequently, this compound exists as a pair of enantiomers, (R)-3-Chloro-3-methylheptane and (S)-3-Chloro-3-methylheptane. Any non-stereoselective synthesis will produce a racemic mixture of these two enantiomers.

Physicochemical Properties: Quantitative data for this specific compound is not widely published. However, we can estimate its properties based on its structure and comparison with similar haloalkanes.

| Property | Estimated Value | Rationale / Comparison |

| Molecular Formula | C₈H₁₇Cl | Derived from structure |

| Molecular Weight | 148.67 g/mol | Sum of atomic weights |

| Boiling Point | ~160-170 °C | Higher than heptane due to increased molecular weight and dipole moment. Similar to other C8 chlorides. |

| Density | ~0.87 g/mL | Slightly less dense than water, typical for haloalkanes. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, hexane, ethanol) | The polar C-Cl bond is shielded by nonpolar alkyl groups, making it immiscible with water but soluble in nonpolar solvents. |

Part 3: Synthesis and Characterization

A reliable method for the preparation of tertiary alkyl halides is through the reaction of a tertiary alcohol with a hydrohalic acid or other chlorinating agents.

Synthetic Scheme: From 3-Methyl-3-heptanol

The most direct synthesis involves the reaction of 3-methyl-3-heptanol with concentrated hydrochloric acid. This is a classic Sₙ1 (unimolecular nucleophilic substitution) reaction. The acidic conditions facilitate the protonation of the hydroxyl group, converting it into a good leaving group (H₂O). The departure of water results in a stable tertiary carbocation, which is then rapidly attacked by the chloride ion nucleophile.

Caption: Workflow for the Sₙ1 synthesis of this compound.

Experimental Protocol

Objective: To synthesize this compound from 3-methyl-3-heptanol.

Materials:

-

3-methyl-3-heptanol

-

Concentrated Hydrochloric Acid (12 M)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Separatory funnel, round-bottom flask, condenser, heating mantle, distillation apparatus.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 0.2 moles of 3-methyl-3-heptanol with 75 mL of concentrated HCl.

-

Reflux: Attach a reflux condenser and heat the mixture gently under reflux for 1.5 hours. The reflux serves to increase the reaction rate without loss of volatile materials. The mechanism involves the formation of a stable tertiary carbocation, which is the rate-determining step of this Sₙ1 reaction.

-

Workup - Separation: After cooling to room temperature, transfer the mixture to a separatory funnel. Two layers will be visible: the upper organic layer (containing the product) and the lower aqueous layer. Drain and discard the aqueous layer.

-

Workup - Washing: Wash the organic layer sequentially with:

-

50 mL of cold water (to remove excess HCl).

-

50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid; caution: CO₂ evolution).

-

50 mL of brine (saturated NaCl solution) to aid in breaking any emulsions and removing dissolved water.

-

-

Drying: Transfer the washed organic layer to a clean Erlenmeyer flask and add anhydrous MgSO₄. Swirl the flask until the drying agent no longer clumps, indicating the removal of residual water.

-

Isolation and Purification: Decant or filter the dried liquid into a distillation flask. Purify the this compound by simple distillation, collecting the fraction that boils in the expected range (~160-170 °C).

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets for the CH₂ groups. Two distinct singlets for the C3-methyl group and the terminal methyl groups. Absence of a broad singlet corresponding to the alcoholic -OH proton from the starting material. |

| ¹³C NMR | A signal for the quaternary carbon C3 bonded to chlorine around 65-75 ppm. Multiple signals in the aliphatic region (10-40 ppm) for the other seven carbons. |

| IR Spectroscopy | Presence of a C-Cl stretch around 650-750 cm⁻¹. Absence of the broad O-H stretch from the alcohol starting material (typically ~3300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 148 and a characteristic M+2 peak at m/z = 150 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. |

Part 4: Chemical Reactivity

As a tertiary alkyl halide, this compound is sterically hindered, which prevents Sₙ2 reactions. Its reactivity is dominated by Sₙ1 and E1 (unimolecular elimination) pathways, both of which proceed through the formation of a stable tertiary carbocation intermediate.

-

Sₙ1 Reactivity: In the presence of weak nucleophiles (e.g., water, alcohols), it will undergo substitution to form alcohols or ethers.

-

E1 Reactivity: In the presence of a weak base, especially at higher temperatures, it will undergo elimination to form a mixture of alkenes: 3-methyl-2-heptene and 3-methyl-3-heptene.

The choice between Sₙ1 and E1 is often competitive and depends heavily on the reaction conditions, such as the nature of the solvent, temperature, and the basicity of the nucleophile.

Caption: Competing Sₙ1 and E1 reaction pathways for this compound.

References

- IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson.

- Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Henri A. Favre, Warren H. Powell. Royal Society of Chemistry (2014). [Link]

- Organic Chemistry, 9th Edition. Paula Yurkanis Bruice. Pearson (2016). [Link]

- NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. Francis A. Carey, Richard J. Sundberg. Springer (2007). [Link]

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-3-methylheptane

This guide provides a comprehensive overview of the critical aspects of stability and recommended storage conditions for 3-Chloro-3-methylheptane (CAS No. 5272-02-6).[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who utilize this tertiary alkyl halide in their work. Understanding the inherent reactivity and degradation pathways of this compound is paramount for ensuring its integrity in experimental settings and maintaining safety in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is a halogenated alkane with the molecular formula C₈H₁₇Cl.[2] Its structure, featuring a chlorine atom attached to a tertiary carbon, dictates its chemical behavior and stability profile.

| Property | Value | Source |

| CAS Number | 5272-02-6 | [1][2][3] |

| Molecular Formula | C₈H₁₇Cl | [2] |

| Molecular Weight | 148.67 g/mol | [3] |

| Boiling Point | 164 °C | [4] |

| Appearance | Liquid (presumed) | Inferred from similar compounds |

| Solubility | Insoluble in water, soluble in organic solvents.[5] | General property of alkyl halides |

Core Principles of Stability: The Tertiary Alkyl Halide Nature

The stability of this compound is fundamentally linked to its structure as a tertiary alkyl halide. The carbon-chlorine (C-Cl) bond is polarized, with the carbon atom being electrophilic.[6] This inherent electronic characteristic makes the molecule susceptible to nucleophilic substitution and elimination reactions.

Primary Degradation Pathways

Two principal reaction pathways govern the degradation of this compound: unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1). Both pathways proceed through a common intermediate: a relatively stable tertiary carbocation. The formation of this carbocation is the rate-determining step for both reactions.[7][8]

-

Sₙ1 Pathway (Hydrolysis): In the presence of nucleophiles, particularly weak nucleophiles like water or alcohols, this compound can undergo hydrolysis to form 3-methyl-3-heptanol.[7][9][10] This is a common degradation route, especially if the compound is exposed to moisture. The reaction is favored by polar protic solvents which can stabilize the carbocation intermediate.[9]

-

E1 Pathway (Elimination): In the presence of a base or even a weak base/nucleophile, an elimination reaction can occur, leading to the formation of various alkene isomers, such as 3-methyl-2-heptene and 3-methyl-3-heptene.[11][12] According to Zaitsev's rule, the major product is typically the more substituted (more stable) alkene.[12]

The diagram below illustrates these competing degradation pathways originating from the key carbocation intermediate.

Caption: Competing Sₙ1 and E1 degradation pathways for this compound.

Recommended Storage and Handling Conditions

Given its reactivity, stringent storage and handling procedures are essential to maintain the purity and stability of this compound. The following recommendations are based on established safety protocols for flammable and reactive alkyl halides.[13][14][15][16][17]

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential degradation reactions (hydrolysis and elimination). |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, which can lead to hydrolysis. |

| Container | Use a tightly sealed container made of a non-reactive material (e.g., amber glass). | Prevents evaporation and exposure to moisture and light. Amber glass protects from potential photolytic degradation. |

| Light Exposure | Protect from light. | Although specific data is unavailable, alkyl halides can be sensitive to light, which can promote radical reactions. |

| Incompatible Materials | Store away from strong bases, oxidizing agents, and metals.[14][17] | Strong bases will promote elimination reactions. Oxidizing agents can lead to unwanted side reactions. |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood.[13] | The compound is expected to be volatile and irritating to the respiratory system.[13] |

Experimental Protocol: Assessment of Stability

To empirically determine the stability of a given batch of this compound under specific laboratory conditions, the following general protocol can be adapted.

Objective

To assess the degradation of this compound over time when exposed to ambient laboratory conditions (temperature, light, and air).

Materials

-

This compound sample

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Inert solvent (e.g., anhydrous hexane)

-

Volumetric flasks and pipettes

-

Clear and amber glass vials with airtight caps

Methodology

-

Initial Analysis (T=0):

-

Prepare a standard solution of this compound in the inert solvent at a known concentration.

-

Analyze the solution by GC-MS to determine the initial purity and identify any existing impurities. This serves as the baseline.

-

-

Sample Preparation for Stability Study:

-

Aliquot the neat this compound into two sets of vials: one set of clear glass vials and one set of amber glass vials.

-

One subset of each vial type should be purged with an inert gas (e.g., argon) before sealing to create an inert headspace.

-

Leave the other subset with a normal air headspace.

-

-

Storage Conditions:

-

Store all vials under the desired test conditions (e.g., ambient laboratory benchtop, refrigerator at 4°C, or an elevated temperature in a controlled oven).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 7, 14, and 30 days), take a sample from each vial.

-

Prepare a solution of the aged sample in the inert solvent at the same concentration as the initial standard.

-

Analyze each sample by GC-MS.

-

-

Data Analysis:

-

Compare the chromatograms of the aged samples to the T=0 sample.

-

Quantify the peak area of the this compound to determine the percentage of degradation.

-

Identify any new peaks that appear, which could correspond to degradation products like 3-methyl-3-heptanol or alkene isomers.

-

The workflow for this stability assessment is visualized in the following diagram.

Caption: Experimental workflow for assessing the stability of this compound.

Conclusion

As a tertiary alkyl halide, this compound is inherently susceptible to degradation via hydrolysis and elimination reactions. Its long-term stability is contingent upon strict adherence to appropriate storage and handling protocols. By minimizing exposure to moisture, light, and incompatible substances, and by storing the compound in a cool, inert environment, researchers can ensure its integrity for use in sensitive applications. The provided experimental protocol offers a framework for validating the stability of this reagent under specific laboratory conditions.

References

- Hydrolysis of Alkyl Halides: Mechanisms, Reactions, and Applic

- Hydrolysis of Secondary and Tertiary Alkyl Halides. ElectronicsAndBooks.

- Reaction of Alkyl Halides (Hydrolysis of Alcohols) Virtual Lab. PraxiLabs.

- Material Safety Data Sheet - 3-(Chloromethyl)heptane, 90%. Cole-Parmer.

- This compound | CAS#:5272-02-6. Chemsrc.

- Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Google.

- Alkyl Halide Reactivity. MSU chemistry.

- 3-CHLORO-3-METHYLHEXANE SDS, 43197-78-0 Safety D

- Solved How many alkenes are formed by E1 elimin

- SAFETY D

- SAFETY D

- Alkyl Halides. Loba Chemie.

- 3-Chloro-3-methylpentane - Safety D

- SAFETY D

- 3-chloro-3-methylpentane wh

- Chemical Properties of Heptane, 3-chloro-3-methyl- (CAS 5272-02-6). Cheméo.

- How many alkenes are formed by E1 elimination of HCl from 3-chloro-3,4-dimethylheptane in methanol? YouTube.

- Alkyl Halide Explained: Structure, Types, and Reactions.

- Elimin

- This compound. Stenutz.

- Heptane, 3-chloro-3-methyl-. the NIST WebBook.

- When (R)

- This compound | C8H17Cl | CID 138445. PubChem - NIH.

- 3-Chloro-3-methylpentane 97 918-84-3. Sigma-Aldrich.

- 3-Chloro-4-methylheptane | C8H17Cl | CID 53923251. PubChem.

- Breaking Down Alkyl Halides: Key Reactions and Uses. Google.

- Specific Chemical Handling and Storage - FAA USA Safety and Health Programs. UW-Milwaukee.

- Safe handling and storage of chemicals. Sciencemadness Wiki.

- 3-Chloro-3-methylhexane | C7H15Cl | CID 142659. PubChem.

- Pathways for 3-chloro- And 4-chlorobenzoate Degradation in Pseudomonas Aeruginosa 3mT. PubMed.

- Convergence of degradation pathways for aromatic and chloroaromatic...

- 3-Chloro-3-methyloctane | C9H19Cl | CID 20387034. PubChem - NIH.

- Haloalkanes and Haloarenes. Unacademy.

- 3-Chloroheptane (CAS 999-52-0). Chemical & Physical Properties by Cheméo.

Sources

- 1. This compound | CAS#:5272-02-6 | Chemsrc [chemsrc.com]

- 2. Heptane, 3-chloro-3-methyl- [webbook.nist.gov]

- 3. This compound | C8H17Cl | CID 138445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]

- 6. Alkyl Halides [lobachemie.com]

- 7. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 9. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]

- 10. praxilabs.com [praxilabs.com]

- 11. chegg.com [chegg.com]

- 12. 3-chloro-3-methylpentane what is major product | Filo [askfilo.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]

- 17. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Synthesis of 3-Chloro-3-methylheptane

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-3-methylheptane, a tertiary alkyl halide of interest to researchers, scientists, and professionals in drug development and organic synthesis. The document delves into the primary and alternative synthetic pathways, underpinned by a thorough examination of the reaction mechanisms, experimental protocols, and analytical characterization. Our focus is on providing not just a set of instructions, but a deeper understanding of the chemical principles that govern these transformations, thereby empowering researchers to optimize and adapt these methods for their specific applications.

Introduction and Strategic Importance

This compound, with the chemical formula C₈H₁₇Cl, is a valuable intermediate in organic synthesis.[1][2] Its tertiary alkyl halide structure dictates its reactivity, making it a suitable precursor for a variety of functional group transformations, often proceeding through carbocation intermediates. A firm grasp of its synthesis is therefore crucial for chemists aiming to incorporate this motif into more complex molecular architectures. This guide will primarily focus on the most efficient and reliable method for its preparation: the nucleophilic substitution of 3-methyl-3-heptanol. Alternative, though less common, routes will also be discussed to provide a comprehensive synthetic perspective.

Core Synthesis Pathway: Sₙ1 Reaction of 3-Methyl-3-heptanol with Hydrochloric Acid

The most direct and industrially scalable synthesis of this compound involves the reaction of the corresponding tertiary alcohol, 3-methyl-3-heptanol, with concentrated hydrochloric acid.[3][4][5] This transformation proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism, which is characteristic of tertiary alcohols due to the stability of the resulting tertiary carbocation intermediate.[6][7][8]

Mechanistic Deep Dive: The Sₙ1 Pathway

The Sₙ1 reaction for the synthesis of this compound from 3-methyl-3-heptanol is a two-step process:

-

Protonation and Formation of a Good Leaving Group: The hydroxyl group (-OH) of an alcohol is a poor leaving group. In the presence of a strong acid like HCl, the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the acid. This protonation step forms a protonated alcohol (an oxonium ion), which now has a much better leaving group: a neutral water molecule (H₂O).[5][9][10]

-

Carbocation Formation and Nucleophilic Attack: The C-O bond in the oxonium ion is weakened, and it spontaneously dissociates, releasing a water molecule and forming a stable tertiary carbocation at the third position of the heptane chain.[3][8] This is the rate-determining step of the Sₙ1 reaction.[11][12] The high stability of the tertiary carbocation is attributed to hyperconjugation and inductive effects from the surrounding alkyl groups.[6][7] In the final, rapid step, the chloride ion (Cl⁻), a good nucleophile, attacks the planar carbocation from either face, leading to the formation of this compound.[3][8] Due to the planar nature of the carbocation, if the starting alcohol were chiral, this reaction would typically lead to a racemic mixture of products.[12]

Caption: Sₙ1 reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a standard laboratory procedure for the conversion of a tertiary alcohol to a tertiary alkyl halide.

Materials:

-

Concentrated Hydrochloric Acid (approx. 37%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser (optional, for slightly less reactive tertiary alcohols)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a separatory funnel, combine 1 mole equivalent of 3-methyl-3-heptanol with 2-3 mole equivalents of cold, concentrated hydrochloric acid.

-

Reaction Execution: Stopper the separatory funnel and shake the mixture vigorously for 5-10 minutes. Periodically vent the funnel to release any pressure buildup. The formation of two distinct layers should be observed, with the upper layer being the crude this compound. For less reactive systems, gentle warming or extended reaction times might be necessary.

-

Workup - Aqueous Wash: Allow the layers to separate completely. Drain the lower aqueous layer. Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Again, vent the funnel frequently.

-

Workup - Brine Wash: After removing the bicarbonate solution, wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove any residual water-soluble impurities.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

-

Isolation and Purification: Decant or filter the dried organic liquid into a round-bottom flask. Purify the crude this compound by simple distillation. Collect the fraction boiling at approximately 164 °C.[17]

Alternative Synthetic Routes

While the Sₙ1 reaction of the corresponding alcohol is the preferred method, other synthetic strategies can be considered, although they may be less efficient or practical for this specific target molecule.

Hydrohalogenation of Alkenes

The addition of hydrogen chloride (HCl) across a double bond of an alkene can also yield this compound. The logical precursor for this reaction would be 3-methyl-2-heptene or 3-methyl-3-heptene. This reaction follows Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[18][19][20][21]

The mechanism involves the initial protonation of the alkene's pi bond to form a tertiary carbocation, which is then attacked by the chloride ion.[22][23]

Caption: Hydrohalogenation of 3-methyl-2-heptene via Markovnikov addition.

While mechanistically sound, this method is often less practical due to the potential for the formation of isomeric products if the starting alkene is not carefully chosen or if rearrangements occur.[19]

Free Radical Halogenation of Alkanes

The direct chlorination of 3-methylheptane using chlorine gas (Cl₂) and UV light proceeds via a free-radical chain mechanism.[24][25][26] This mechanism involves three stages: initiation, propagation, and termination.[26][27]

However, free-radical halogenation is notoriously unselective.[24] The chlorine radical can abstract a hydrogen atom from any of the carbon atoms in the 3-methylheptane molecule, leading to a mixture of monochlorinated isomers. While tertiary hydrogens are generally more reactive towards halogenation than secondary or primary hydrogens, a significant mixture of products is still expected, making this a poor choice for the selective synthesis of this compound.[27][28]

Analytical Characterization

Confirmation of the successful synthesis of this compound relies on a combination of spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Cl | [1][2] |

| Molecular Weight | 148.67 g/mol | [1][2] |

| Boiling Point | ~164 °C | [17] |

| CAS Number | 5272-02-6 | [1][2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The absence of a broad singlet corresponding to the hydroxyl proton of the starting material is a key indicator of a successful reaction.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shift of the carbon atom bonded to the chlorine will be significantly downfield.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with a ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[29]

-

Infrared (IR) Spectroscopy: The IR spectrum of the product will lack the broad O-H stretching band (typically around 3200-3600 cm⁻¹) that is characteristic of the starting alcohol. A C-Cl stretching band will be present in the fingerprint region (typically 600-800 cm⁻¹).[2]

Conclusion

The synthesis of this compound is most efficiently and selectively achieved through the Sₙ1 reaction of 3-methyl-3-heptanol with concentrated hydrochloric acid. This method takes advantage of the stability of the tertiary carbocation intermediate, leading to a high yield of the desired product under relatively mild conditions. While alternative methods such as the hydrohalogenation of alkenes and free-radical halogenation of alkanes exist, they are generally less practical due to issues with regioselectivity and product mixtures. The detailed protocol and mechanistic understanding provided in this guide should serve as a valuable resource for scientists engaged in the synthesis and application of this important tertiary alkyl halide.

References

- Organic Chemistry 1: An open textbook. (n.d.). 9.3. Preparation of alkyl halides & related (RX).

- Quora. (2018, December 18). Tertiary alkyl halides show SN1 reaction mostly. Why?

- Wikipedia. (2023, November 7). SN1 reaction.

- PubChem. (n.d.). This compound.

- Study.com. (n.d.). Write the mechanism for reaction of 3-methyl-3-hexanol and concentrated hydrochloric acid.

- Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems.

- BYJU'S. (n.d.). SN1 and SN2 Reaction of Haloalkanes.

- Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism.

- Chemistry LibreTexts. (2023, November 7). 10.5: Preparing Alkyl Halides from Alcohols.

- Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols.

- Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols.

- eCampusOntario Pressbooks. (n.d.). 3.2.1 – Hydrohalogenation of Alkenes.

- Fiveable. (n.d.). Preparing Alkyl Halides from Alcohols.

- NIST. (n.d.). Heptane, 3-chloro-3-methyl-.

- Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov’s Rule.

- Organic Chemistry Tutor. (n.d.). Hydrohalogenation of Alkenes.

- Transtutors. (2022, March 9). Free Radical Halogenation of 3-methylhexane with Br2 and hv.

- PubChem. (n.d.). 3-Chloro-3-methylhexane.

- NIST. (n.d.). Heptane, 3-chloro-3-methyl-.

- YouTube. (2014, August 12). Markovnikov's rule - addition of HCl, HBr, HI to an alkene.

- Chemistry Steps. (n.d.). Markovnikov's Rule.

- Quora. (2017, March 3). How does hydrohalogenation of alkenes occur?

- Quora. (2021, January 4). Why can we have an achiral compound with 3-methyl but-1-ene + HCl?

- Jay Ponder Lab. (n.d.). I The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone.

- ACS Publications. (1990, January 1). Surface-mediated reactions. 3. Hydrohalogenation of alkenes.

- Wikipedia. (2023, November 7). Free-radical halogenation.

- YouTube. (2015, December 12). Markovnikov Alkene addition w/ HX reaction mechanism #6.

- PubChem. (n.d.). 3-Methyl-3-heptanol.

- Chegg. (2023, September 25). In the reaction, (S)-3-methyl-3-hexanol + HCl 3-chloro-3-methylhexane + water Question 1.

- Study.com. (n.d.). If 3-methyl-4 heptanol is treated with heat and sulfuric acid what will be the product(s)?

- L.S.College, Muzaffarpur. (2020, August 1). Free-radical halogenation.

- Chemistry LibreTexts. (2019, June 5). 15.1: Free Radical Halogenation of Alkanes.

- YouTube. (2015, January 5). Free Radical Halogenation.

- NIST. (n.d.). 3-Heptanol, 3-methyl-.

- Stenutz. (n.d.). This compound.

- Chemsrc. (2025, September 18). This compound.

Sources

- 1. This compound | C8H17Cl | CID 138445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 3-chloro-3-methyl- [webbook.nist.gov]

- 3. homework.study.com [homework.study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. SN1 reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. 9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 3-Methyl-3-heptanol | C8H18O | CID 11710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-METHYL-3-HEPTANOL | 5582-82-1 [chemicalbook.com]

- 15. 3-Methyl-3-heptanol, 98% | Fisher Scientific [fishersci.ca]

- 16. 3-Heptanol, 3-methyl- [webbook.nist.gov]

- 17. This compound [stenutz.eu]

- 18. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. youtube.com [youtube.com]

- 21. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]

- 22. organicchemistrytutor.com [organicchemistrytutor.com]

- 23. quora.com [quora.com]

- 24. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 25. lscollege.ac.in [lscollege.ac.in]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. youtube.com [youtube.com]

- 28. (Solved) - Free Radical Halogenation of 3-methylhexane with Br2 and hv For... (1 Answer) | Transtutors [transtutors.com]

- 29. Heptane, 3-chloro-3-methyl- [webbook.nist.gov]

solubility of 3-Chloro-3-methylheptane in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-3-methylheptane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a tertiary alkyl halide. Aimed at researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical principles governing its dissolution in various organic solvents. We explore the interplay of intermolecular forces, molecular structure, and solvent properties that dictate solubility. While specific quantitative solubility data for this compound is sparse in published literature, this guide establishes a predictive framework based on established chemical principles. Furthermore, a detailed, step-by-step experimental protocol for the precise determination of its solubility using a dynamic method coupled with gas chromatography is presented, offering a robust system for empirical validation.

Introduction to this compound: Physicochemical Profile

This compound (CAS No. 5272-02-6) is a halogenated alkane with a molecular formula of C8H17Cl.[1] As a tertiary alkyl halide, the chlorine atom is bonded to a tertiary carbon, which is directly attached to three other carbon atoms.[2] This structural arrangement significantly influences its reactivity and physical properties. The molecule consists of a seven-carbon heptane chain with a chlorine atom and a methyl group both attached to the third carbon.

The physical and chemical properties of a solute are the primary determinants of its solubility profile. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5272-02-6 | [1] |

| Molecular Formula | C8H17Cl | [1][3] |

| Molecular Weight | 148.67 g/mol | [1][3] |

| Boiling Point | 163.9 °C at 760 mmHg | [1] |

| Density | 0.864 g/cm³ | [1] |

| LogP (Octanol-Water Partition) | 3.58 | [1] |

| Classification | Tertiary Alkyl Halide | [2][4] |

The molecule's structure features a polar carbon-chlorine bond due to the higher electronegativity of chlorine compared to carbon.[4][5] This creates a dipole moment, imparting some polar character to the molecule. However, this is counterbalanced by the large, nonpolar seven-carbon alkyl chain, which is hydrophobic. The high LogP value indicates a strong preference for nonpolar environments over aqueous ones.

Caption: Molecular Structure of this compound.

Theoretical Principles of Solubility

The solubility of a substance is governed by the fundamental thermodynamic principle "like dissolves like".[6] This means that substances with similar intermolecular forces are likely to be soluble in one another. The dissolution process can be understood as an energy balance: energy is required to break the solute-solute and solvent-solvent interactions, and energy is released when new solute-solvent interactions are formed.[2][7]

For this compound, the key intermolecular forces at play are:

-

London Dispersion Forces: These are temporary, induced dipoles that exist in all molecules. As a molecule with 8 carbon atoms and a relatively large chlorine atom, this compound has a significant surface area, leading to substantial London dispersion forces.[4]

-

Dipole-Dipole Interactions: The polar C-Cl bond creates a permanent molecular dipole, allowing it to engage in dipole-dipole interactions with polar solvent molecules.[2][5]

Alkyl halides are generally soluble in organic solvents because the energy required to break the van der Waals forces (both dispersion and dipole-dipole) within the pure alkyl halide and the solvent is comparable to the energy released when new van der Waals forces are formed between the alkyl halide and solvent molecules.[6][8]

Conversely, the solubility in water is very low.[7][9] This is because significant energy is required to overcome the strong hydrogen bonds between water molecules, and the new interactions formed between the large, nonpolar alkyl part of the haloalkane and water are not strong enough to compensate for this energy cost.[10]

Caption: Energetic considerations in the dissolution process.

Predicted Solubility Profile in Organic Solvents

Based on the principles of intermolecular forces, we can predict the solubility of this compound across different classes of organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane, Toluene, Carbon Tetrachloride | London Dispersion | High | The primary forces in both solute and solvent are London dispersion forces. The energy balance is highly favorable as the interactions being broken and formed are of a similar type and magnitude.[6] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane, Ethyl Acetate | London Dispersion, Dipole-Dipole | High | These solvents have both dispersion forces and dipole-dipole interactions, matching the forces present in this compound. This strong correspondence of interaction types leads to good miscibility.[10] |

| Polar Protic | Methanol, Ethanol, Acetic Acid | London Dispersion, Dipole-Dipole, Hydrogen Bonding | Moderate to Low | While these solvents can interact via dispersion and dipole-dipole forces, their dominant characteristic is strong hydrogen bonding. Dissolving the solute disrupts this H-bond network, which is energetically costly. Solubility will decrease as the solvent's polarity and hydrogen-bonding capacity increase.[7][9] |

Experimental Determination of Solubility

To obtain precise, quantitative data, an experimental approach is necessary. A dynamic method, which produces more accurate measurements than static methods, is recommended for halogenated alkanes.[11] The following protocol outlines a robust procedure for determining the solubility of this compound.

Protocol: Dynamic Solubility Determination by Gas Chromatography (GC)

This protocol is designed to establish a saturated solution at a controlled temperature and then quantify the solute concentration.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent (e.g., hexane, THF, ethanol)

-

Analytical balance

-

Jacketed glass vessel with temperature control (water bath)

-

Magnetic stirrer and stir bars

-

Syringes and 0.22 µm syringe filters

-

Volumetric flasks and pipettes

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an appropriate capillary column (e.g., DB-5 or similar)

-

Internal standard (e.g., a non-interfering higher or lower alkane like octane or dodecane)

Methodology:

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of the internal standard (e.g., dodecane) and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration. This is crucial for accurate quantification.

-

-

Preparation of Calibration Standards:

-

Create a series of five calibration standards by accurately weighing different amounts of this compound into volumetric flasks.

-

Add a constant, known volume of the internal standard stock solution to each flask.

-

Dilute to the mark with the solvent. This creates standards with varying solute-to-internal-standard concentration ratios.

-

-

GC Calibration:

-

Inject each calibration standard into the GC-FID.

-

Record the peak areas for both this compound and the internal standard.

-

Construct a calibration curve by plotting the ratio of (Peak Area of Solute / Peak Area of Internal Standard) against the ratio of (Concentration of Solute / Concentration of Internal Standard). The curve should be linear (R² > 0.995).

-

-

Equilibration of Saturated Solution:

-

Place a known volume of the solvent in the jacketed glass vessel maintained at a constant temperature (e.g., 25 °C).

-

Add an excess of this compound to the solvent while stirring. "Excess" means adding solute until a separate, undissolved phase is clearly visible.

-

Allow the mixture to stir for at least 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, stop the stirring and allow the undissolved solute to settle for at least 2 hours.

-

Carefully draw a sample from the clear, supernatant (saturated) solution using a syringe.

-